Pentakis(dimethylamino)tantalum(V)

Description

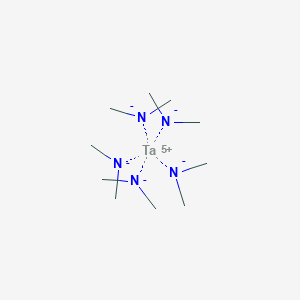

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dimethylazanide;tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLPMIMVDUOYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30N5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173547 | |

| Record name | Pentakis(dimethylamino)tantalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19824-59-0 | |

| Record name | Tantalum, pentakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentakis(dimethylamino)tantalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentakis(dimethylamino)tantalum(V) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentakis(dimethylamino)tantalum(V) for Researchers and Drug Development Professionals

Introduction: Pentakis(dimethylamino)tantalum(V), commonly abbreviated as PDMAT, is an organometallic compound with the chemical formula Ta[N(CH₃)₂]₅. It is a volatile, solid precursor widely utilized in the semiconductor industry for the deposition of high-purity tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅) thin films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its high reactivity and thermal stability make it an ideal candidate for creating conformal layers with precise thickness control, which are critical in the fabrication of advanced electronic components.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of PDMAT.

Core Chemical and Physical Properties

Pentakis(dimethylamino)tantalum(V) is a light yellow to orange crystalline solid that is highly sensitive to air and moisture.[1] It is essential to handle and store the compound under an inert and dry atmosphere.[1] The core physical and chemical properties of PDMAT are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₃₀N₅Ta |

| Molecular Weight | 401.33 g/mol [1][3] |

| CAS Number | 19824-59-0[3][4] |

| Appearance | Light yellow to orange crystalline powder/chunks[1][4] |

| Melting Point | 100 °C (decomposes)[1][2] |

| Boiling Point | 150 °C[1] |

| Purity | Typically ≥ 98%, with high-purity grades available (e.g., 99.99%)[2][4] |

| Sensitivity | Air and moisture sensitive[1] |

Synthesis of Pentakis(dimethylamino)tantalum(V)

The most common laboratory and industrial synthesis of PDMAT involves the salt metathesis reaction between a tantalum(V) halide, typically tantalum pentachloride (TaCl₅), and an alkali metal salt of dimethylamine (B145610), such as lithium dimethylamide (LiNMe₂).[5][6] An alternative approach utilizes a Grignard reagent to prepare a magnesium-based aminating agent.[7]

Experimental Protocol: Synthesis via Lithium Dimethylamide

This protocol describes a typical lab-scale synthesis of Pentakis(dimethylamino)tantalum(V).

Materials:

-

Tantalum pentachloride (TaCl₅)

-

Lithium dimethylamide (LiNMe₂)

-

Anhydrous, non-polar solvent (e.g., benzene, toluene, or hexanes)

-

Dry nitrogen or argon gas for inert atmosphere

-

Schlenk line and associated glassware

Procedure:

-

Under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve tantalum pentachloride in the chosen anhydrous solvent in a reaction flask.

-

In a separate flask, prepare a solution or slurry of at least five molar equivalents of lithium dimethylamide in the same solvent.

-

Slowly add the lithium dimethylamide solution/slurry to the stirred tantalum pentachloride solution at a controlled temperature (typically starting at low temperatures, e.g., -78 °C, and slowly warming to room temperature).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

The reaction mixture will contain the product, PDMAT, and a lithium chloride (LiCl) precipitate.

-

Separate the LiCl precipitate from the solution by filtration under an inert atmosphere.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude Pentakis(dimethylamino)tantalum(V) product.

-

The crude product can be further purified by sublimation or recrystallization from a suitable solvent.

Chemical Reactivity and Decomposition

Reactivity with Air and Moisture

PDMAT is extremely reactive towards water and oxygen.[1][6] Hydrolysis leads to the formation of tantalum oxides and dimethylamine. This high reactivity necessitates handling the compound in a controlled, inert environment to prevent degradation and contamination of the precursor.

Thermal Decomposition

Pentakis(dimethylamino)tantalum(V) undergoes thermal decomposition at elevated temperatures. The decomposition pathway involves the cleavage of the tantalum-nitrogen bonds, leading to the formation of various volatile byproducts, with dimethylamine being a primary product.[5] The thermal stability of PDMAT is a critical parameter in CVD and ALD processes, as it dictates the viable temperature window for deposition.

Applications in Thin Film Deposition

The primary application of PDMAT is as a precursor for the deposition of tantalum-containing thin films, which are crucial in the manufacturing of integrated circuits and other electronic devices.[1][2]

Atomic Layer Deposition (ALD) of Tantalum Nitride (TaN)

In the ALD of TaN, the substrate is sequentially exposed to pulses of PDMAT and a nitrogen source, typically ammonia (B1221849) (NH₃).[8] The self-limiting nature of the surface reactions in ALD allows for the growth of highly conformal and uniform TaN films with atomic-level thickness control.

Reaction Mechanism:

-

PDMAT Pulse: Gaseous PDMAT is introduced into the reactor and chemisorbs onto the substrate surface. This reaction is self-limiting, as the precursor will only react with the available surface sites.

-

Purge: Excess, unreacted PDMAT is purged from the reactor with an inert gas.

-

Ammonia Pulse: Ammonia gas is introduced into the reactor. It reacts with the surface-adsorbed PDMAT species, leading to the formation of a tantalum nitride layer and the release of dimethylamine as a byproduct.

-

Purge: Excess ammonia and byproducts are purged from the reactor.

This four-step cycle is repeated to grow the TaN film to the desired thickness.

Chemical Vapor Deposition (CVD) of Tantalum Pentoxide (Ta₂O₅)

PDMAT can also be used to deposit tantalum pentoxide (Ta₂O₅) thin films, which are valuable as high-k dielectric materials in capacitors and transistors.[2] In this process, PDMAT is co-reacted with an oxygen source, such as water (H₂O), molecular oxygen (O₂), or ozone (O₃).[2]

Reaction Mechanism: The deposition of Ta₂O₅ from PDMAT and an oxygen source generally proceeds through a hydrolysis and condensation mechanism. The dimethylamino ligands are replaced by hydroxyl groups upon reaction with the oxygen source, followed by condensation reactions that form Ta-O-Ta linkages and eliminate water, ultimately leading to the formation of a Ta₂O₅ film.

Safety and Handling

Pentakis(dimethylamino)tantalum(V) is a hazardous chemical and requires careful handling. It is classified as a flammable solid that, in contact with water, releases flammable gases which may ignite spontaneously.[1] It also causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere.

Conclusion

Pentakis(dimethylamino)tantalum(V) is a key precursor in the fabrication of advanced semiconductor devices. Its well-defined chemical properties and reactivity allow for the precise deposition of high-quality tantalum nitride and tantalum pentoxide thin films. A thorough understanding of its synthesis, handling, and reaction mechanisms is crucial for its effective and safe use in research and industrial applications.

References

- 1. PDMAT (Pentakis(dimethylamino)tantalum(V) CAS 19824-59-0 [ereztech.com]

- 2. Pentakis(dimethylamino)tantalum(V) 99.99 19824-59-0 [sigmaaldrich.com]

- 3. Pentakis(dimethylamino)tantalum(V) | C10H30N5Ta | CID 140614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. Pentakis(dimethylamino)tantalum(V) | 19824-59-0 | Benchchem [benchchem.com]

- 6. sst.semiconductor-digest.com [sst.semiconductor-digest.com]

- 7. Preparation method of pentakis(dimethylamino) tantalum - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Synthesis and Characterization of Tetrakis(dimethylamino)titanium (PDMAT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrakis(dimethylamino)titanium (B1230069) (PDMAT), a critical precursor in various advanced material applications. This document details the experimental protocols for its synthesis and outlines the key analytical techniques used for its characterization, supported by quantitative data and logical workflow diagrams.

Introduction

Tetrakis(dimethylamino)titanium, commonly abbreviated as TDMAT or PDMAT, is a metalorganic compound with the chemical formula Ti[N(CH₃)₂]₄.[1] It is a volatile, yellow-to-orange liquid that serves as a vital precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing titanium nitride (TiN) and titanium dioxide (TiO₂) thin films.[1] Its high reactivity and volatility make it an ideal candidate for applications in the semiconductor and advanced materials industries. This guide provides a detailed methodology for its synthesis and a comprehensive analysis of its chemical and physical properties.

Synthesis of PDMAT

The synthesis of PDMAT is typically achieved through the reaction of titanium tetrachloride (TiCl₄) with a lithium amide, specifically lithium dimethylamide (LiNMe₂).[1] This reaction is highly sensitive to moisture and air, necessitating the use of inert atmosphere techniques such as a glovebox or Schlenk line.[1]

Synthesis Reaction Signaling Pathway

The synthesis of PDMAT follows a straightforward ligand exchange reaction. The overall reaction is as follows:

TiCl₄ + 4 LiNMe₂ → Ti(NMe₂)₄ + 4 LiCl[1]

Experimental Protocol for PDMAT Synthesis

The following protocol is a representative procedure for the synthesis of PDMAT. All manipulations should be performed under an inert atmosphere.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

Dimethylamine (B145610) (HNMe₂)

-

Anhydrous hexane or heptane

-

Schlenk flask and other appropriate glassware

Procedure:

-

Under an inert atmosphere, a solution of dimethylamine in anhydrous hexane is cooled to -78 °C in a Schlenk flask.

-

An equimolar amount of n-butyllithium solution is added dropwise to the dimethylamine solution while stirring. The reaction mixture is stirred for several hours at this temperature to form lithium dimethylamide.

-

In a separate Schlenk flask, a solution of titanium tetrachloride in anhydrous hexane is prepared and cooled to -78 °C.

-

The freshly prepared lithium dimethylamide solution is then slowly added to the titanium tetrachloride solution with vigorous stirring, maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an extended period (e.g., 24 hours).

-

The resulting mixture contains the PDMAT product and lithium chloride (LiCl) precipitate. The LiCl is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude PDMAT is then purified by vacuum distillation to yield a yellow to orange liquid.

| Parameter | Value | Reference |

| Reactants | TiCl₄, LiNMe₂ | [1] |

| Solvent | Hexane or Heptane | [2] |

| Reaction Temperature | -78 °C to room temperature | [2] |

| Reaction Time | ~24 hours | [2] |

| Typical Yield | >90% | [3] |

Characterization of PDMAT

Thorough characterization of PDMAT is essential to ensure its purity and suitability as a precursor for deposition processes. The following sections detail the primary analytical techniques used.

Characterization Workflow

The characterization of newly synthesized PDMAT typically follows a logical progression of analytical techniques to confirm its identity, purity, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of PDMAT. Both proton (¹H) and carbon-13 (¹³C) NMR are employed.

Experimental Protocol:

-

Sample Preparation: Due to its reactivity, PDMAT samples for NMR analysis must be prepared in an inert atmosphere (e.g., a glovebox). A small amount of the liquid precursor is dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) in an NMR tube, which is then sealed.

-

Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | A single sharp singlet corresponding to the methyl protons of the dimethylamino ligands. |

| ¹³C NMR | Chemical Shift (δ) | A single resonance corresponding to the methyl carbons of the dimethylamino ligands. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the characteristic vibrational modes of the chemical bonds present in the PDMAT molecule.

Experimental Protocol:

-

Sample Preparation: For gas-phase analysis, the volatile PDMAT is introduced into a heated gas cell with infrared-transparent windows (e.g., KBr or ZnSe).[4] The cell is typically maintained at a constant temperature and pressure.[5] For liquid-phase analysis, a thin film can be prepared between two KBr plates in an inert atmosphere.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[6] A background spectrum of the empty cell or KBr plates is first collected and subtracted from the sample spectrum.[5]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching | ~2900-2800 |

| C-N stretching | ~1250-1000 |

| Ti-N stretching | ~600-500 |

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and volatility of PDMAT, which are critical parameters for its application in CVD and ALD.

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid PDMAT (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A standard TGA instrument is used.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.[7] The weight of the sample is monitored as a function of temperature.

| Parameter | Observation |

| Onset of Volatilization | The temperature at which significant weight loss begins, indicating the start of evaporation. |

| Decomposition Temperature | The temperature at which the precursor starts to thermally decompose, often indicated by a change in the rate of weight loss or the presence of a non-volatile residue. |

| Residual Mass | The percentage of the initial mass remaining at the end of the experiment. For a volatile and thermally stable precursor, this should be close to zero. |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the PDMAT precursor. Given the air-sensitive nature of PDMAT, special handling is required.[8]

Experimental Protocol:

-

Sample Preparation: A thin film of PDMAT is typically condensed onto a suitable substrate (e.g., silicon wafer) at low temperature within the XPS analysis chamber or transferred from a glovebox using a vacuum transfer vessel to avoid air exposure.[8]

-

Instrumentation: A standard XPS system with a monochromatic X-ray source (e.g., Al Kα) is used.

-

Data Acquisition: A survey scan is first performed to identify all elements present. High-resolution spectra are then acquired for the Ti 2p, N 1s, and C 1s regions to determine their chemical states and quantify the elemental composition.

| Element | Core Level | Expected Binding Energy (eV) |

| Titanium | Ti 2p₃/₂ | ~456-458 |

| Nitrogen | N 1s | ~397-399 |

| Carbon | C 1s | ~285-286 |

Summary of Quantitative Data

The following tables summarize the key physical and analytical data for high-purity PDMAT.

Table 1: Physical Properties of PDMAT

| Property | Value | Reference |

| Chemical Formula | C₈H₂₄N₄Ti | [1] |

| Molar Mass | 224.19 g/mol | [1] |

| Appearance | Yellow to orange liquid | [1][9] |

| Density | 0.947 g/cm³ at 25 °C | [1] |

| Boiling Point | 50 °C at 0.05 mmHg | [1] |

| Solubility | Reacts with water; soluble in organic solvents | [1] |

Table 2: Summary of Characterization Data for PDMAT

| Analysis Technique | Parameter | Typical Value/Observation |

| ¹H NMR (in C₆D₆) | Chemical Shift (δ) | ~3.1 ppm (singlet) |

| FTIR (gas phase) | Ti-N Stretch (cm⁻¹) | ~580 |

| TGA (in N₂) | Onset of Volatilization | ~100-150 °C |

| Decomposition Temperature | > 200 °C | |

| XPS | Ti 2p₃/₂ Binding Energy (eV) | ~457.5 |

| N 1s Binding Energy (eV) | ~398.0 | |

| C 1s Binding Energy (eV) | ~285.5 |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the PDMAT precursor. The successful synthesis relies on stringent air- and moisture-free techniques. A comprehensive suite of analytical methods, including NMR, FTIR, TGA, and XPS, is crucial for verifying the structure, purity, and thermal properties of the synthesized product. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this important organometallic precursor in the development of advanced materials and technologies.

References

- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]

- 2. CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium - Google Patents [patents.google.com]

- 3. An efficient PE-ALD process for TiO 2 thin films employing a new Ti-precursor - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03385C [pubs.rsc.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. XPS analysis of air-sensitive materials | nanoFAB [nanofab.ualberta.ca]

- 9. strem.com [strem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Bonding of Pentakis(dimethylamido)tantalum(V), Ta(NMe₂)₅

This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthesis of pentakis(dimethylamido)tantalum(V), Ta(NMe₂)₅, a key precursor in materials science, particularly for the deposition of tantalum-based thin films.

Molecular Structure

Pentakis(dimethylamido)tantalum(V) is a five-coordinate tantalum complex. In the gas phase, as determined by electron diffraction, the molecule adopts a distorted square-pyramidal geometry. The arrangement of the five dimethylamido ligands around the central tantalum atom results in an overall molecular symmetry of C₂ᵥ. This geometry is a consequence of the electronic and steric interactions between the bulky dimethylamido groups. The tantalum center is in the +5 oxidation state.

The bonding in Ta(NMe₂)₅ is characterized by both σ and π interactions between the tantalum and nitrogen atoms. The lone pairs on the nitrogen atoms can donate into vacant d-orbitals on the tantalum center, leading to some degree of Ta-N multiple bond character. This interaction is crucial for stabilizing the high oxidation state of tantalum. The molecule is an 18-electron complex.

The following table summarizes the key structural parameters of Ta(NMe₂)₅ as determined by gas-phase electron diffraction.

| Parameter | Value |

| Bond Lengths (Å) | |

| Ta-N (apical) | 1.937(25) |

| Ta-N (basal) | 2.040(6) |

| C-N | 1.463(5) |

| C-H | 1.120(10) |

| **Bond Angles (°) ** | |

| N(apical)-Ta-N(basal) | 116.2(12) |

| N(basal)-Ta-N(basal) | 69.4(31), 87.8(36), 127.6(24) |

| C-N-C | 110.1(11) |

Experimental Protocols

A common synthetic route to Ta(NMe₂)₅ involves the reaction of a tantalum pentahalide with a lithium or magnesium amide. The following protocol is based on a patented method utilizing a Grignard reagent.

Materials:

-

Butylmagnesium chloride (BuMgCl) in tetrahydrofuran (B95107) (THF) solution

-

Dimethylamine (B145610) (HNMe₂) gas

-

Tantalum pentachloride (TaCl₅)

-

Cocatalyst (not specified in the patent, but typically a Lewis base)

-

Dry, oxygen-free nitrogen atmosphere

-

Schlenk line or glovebox equipment

Procedure:

-

Under a dry nitrogen atmosphere, dissolve butylmagnesium chloride in THF.

-

Add a catalytic amount of a suitable cocatalyst and stir the mixture.

-

Cool the reaction mixture to a temperature between -30°C and -10°C.

-

Bubble dimethylamine gas through the solution until the stoichiometric amount has been consumed to form bis(dimethylamido)magnesium.

-

In a separate reaction vessel, suspend tantalum pentachloride in THF.

-

Slowly add the bis(dimethylamido)magnesium solution to the tantalum pentachloride suspension while maintaining the temperature between 5°C and 30°C.

-

Allow the reaction to proceed for 10 to 20 hours.

-

After the reaction is complete, the product can be isolated from the magnesium salts by filtration and purified by sublimation or distillation under reduced pressure.

Standard characterization techniques for Ta(NMe₂)₅ include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the dimethylamido ligands and the overall purity of the compound.

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can be used to identify the Ta-N and other characteristic vibrational modes of the molecule.

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: Confirms the elemental composition of the synthesized product.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of Ta(NMe₂)₅.

Caption: Synthetic pathway for Ta(NMe₂)₅ via a Grignard-based route.

Applications in Drug Development and Research

While Ta(NMe₂)₅ is not directly used in drug development, its role as a precursor for tantalum oxide (Ta₂O₅) and tantalum nitride (TaN) thin films is highly relevant. These thin films have numerous applications in the biomedical field:

-

Biocompatible Coatings: Tantalum and its oxides are known for their excellent biocompatibility and corrosion resistance, making them ideal for coating medical implants to improve their integration with bone and reduce adverse reactions.

-

Radiopaque Markers: Tantalum's high atomic number makes it radiopaque, and thin films or markers made from this material can be used in medical imaging and for marking specific locations during surgical procedures.

-

Drug Delivery: Porous tantalum oxide nanomaterials are being explored as potential carriers for drug delivery systems due to their high surface area and biocompatibility.

The synthesis and understanding of the molecular structure of precursors like Ta(NMe₂)₅ are fundamental to developing high-quality, pure thin films for these advanced medical applications.

Physical properties of Pentakis(dimethylamino)tantalum(V)

An In-depth Technical Guide to the Physical Properties of Pentakis(dimethylamino)tantalum(V)

For Researchers, Scientists, and Drug Development Professionals

Pentakis(dimethylamino)tantalum(V), commonly abbreviated as PDMAT, is an organometallic compound with the chemical formula Ta[N(CH₃)₂]₅.[1] It is a significant precursor material for the deposition of tantalum-based thin films, such as tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅), which are crucial in the microelectronics industry.[2][3][4] Its utility in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes stems from its high volatility and thermal stability.[4][5] This guide provides a comprehensive overview of the core physical properties of PDMAT, detailed experimental protocols for their characterization, and a logical workflow for its analysis.

Physical and Chemical Properties

The physical properties of Pentakis(dimethylamino)tantalum(V) are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₁₀H₃₀N₅Ta[6][7] |

| Molecular Weight | 401.33 g/mol [5][6][7][8] |

| Appearance | Light yellow to orange solid, powder, or crystals.[2][5][6] |

| Melting Point | 100 °C (decomposes)[5][6] |

| Boiling Point | 150 °C[2][6]; 100 °C at 0.1 mmHg[5]; 90°C at 0.8 mmHg (sublimes)[4] |

| Vapor Pressure | 0.002 Torr at 27°C; 0.05 Torr at 55°C[9] |

| Density | Approximately 1.2 - 1.324 g/cm³[9][10] |

| Solubility | Soluble in many organic solvents like toluene, benzene, and xylene.[3] Reacts rapidly with water and protic solvents.[5][11] |

| Sensitivity | Air and moisture sensitive.[2][6] |

Experimental Protocols

The characterization of Pentakis(dimethylamino)tantalum(V) requires specific methodologies due to its sensitivity to air and moisture.

Melting Point Determination (for Air-Sensitive Compounds)

The melting point of PDMAT is a key indicator of its purity.[12] Due to its reactivity with air and moisture, the standard open-capillary method must be modified.

Principle: A small, powdered sample is sealed under an inert atmosphere in a glass capillary tube. The tube is then heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[12][13]

Detailed Methodology:

-

Sample Preparation: All sample manipulations must be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen gas.

-

A small amount of the crystalline PDMAT is finely ground using a mortar and pestle.

-

A glass capillary tube is sealed at one end. The powdered sample is introduced into the open end and packed down to a height of 1-2 mm by tapping.[14][15]

-

The open end of the capillary is then sealed using a flame, trapping the sample under an inert atmosphere.

-

Measurement: The sealed capillary is attached to a thermometer or placed in the heating block of a melting point apparatus.[12]

-

The sample is heated rapidly to about 15-20°C below the expected melting point (100°C).

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[15]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For pure compounds, this range is typically narrow.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is used to elucidate the molecular structure of PDMAT by observing the magnetic properties of its atomic nuclei (¹H and ¹³C). It confirms the presence of the dimethylamino ligands and their chemical environment.

Methodology:

-

Sample Preparation: In a glovebox, a small amount of PDMAT is dissolved in a suitable deuterated solvent (e.g., benzene-d₆).

-

The solution is transferred to an NMR tube, which is then sealed.

-

Data Acquisition: The sealed NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired. For PDMAT, a single ¹H signal is expected for the 30 equivalent methyl protons, and a single ¹³C signal is expected for the 10 equivalent methyl carbons, confirming the molecule's symmetry.[16]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] This analysis is crucial for determining the thermal stability and decomposition profile of PDMAT, which is vital for its application in CVD and ALD.[16]

Methodology:

-

A small, accurately weighed sample of PDMAT is placed in a TGA crucible.

-

The crucible is loaded into the TGA instrument.

-

The sample is heated at a constant rate under a continuous flow of an inert gas (e.g., nitrogen or argon).

-

The mass of the sample is recorded as the temperature increases. The resulting TGA curve plots mass loss versus temperature, revealing the onset temperature of decomposition.[17]

Knudsen Cell Mass Spectrometry

Principle: This technique is employed to study the thermal decomposition pathways and vapor phase composition of materials at high temperatures and low pressures.[16] For PDMAT, it helps identify the gaseous species formed during its thermal cracking.[18]

Methodology:

-

The PDMAT sample is placed in an evaporation cell (the Knudsen cell) which is heated to generate a vapor flow.

-

This vapor then enters a second, higher-temperature "cracking cell" where decomposition occurs.[18]

-

The gaseous species effusing from the cracking cell are then analyzed by a mass spectrometer.

-

This allows for the identification of decomposition byproducts, such as dimethylamine, at various temperatures, providing insight into the compound's stability and the potential for impurities in deposited films.[16][18]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and quality control of Pentakis(dimethylamino)tantalum(V), ensuring the material meets the high-purity requirements for its applications.

References

- 1. strem.com [strem.com]

- 2. PDMAT (Pentakis(dimethylamino)tantalum(V) CAS 19824-59-0 [ereztech.com]

- 3. argosun.com [argosun.com]

- 4. PDMAT – Pentakis(dimethylamino)tantalum [merckgroup.com]

- 5. Pentakis (Dimethylamino) Tantalum Supplier丨CAS 19824-59-0丨PDMAT - Wolfa [wolfabio.com]

- 6. Pentakis(dimethylamino)tantalum(V) | PDMAT | C10H30N5Ta - Ereztech [ereztech.com]

- 7. Pentakis(dimethylamino)tantalum(V) | C10H30N5Ta | CID 140614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. PentaPro Materials [ppmiglobal.com]

- 10. dockchemicals.com [dockchemicals.com]

- 11. gelest.com [gelest.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. thinksrs.com [thinksrs.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Pentakis(dimethylamino)tantalum(V) | 19824-59-0 | Benchchem [benchchem.com]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. Cracking study of pentakis(dimethylamino)tantalum vapors by Knudsen cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Vapor Pressure of PDMAT for Atomic Layer Deposition (ALD) Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure of Pentakis(dimethylamino)tantalum (PDMAT), a critical precursor for Atomic Layer Deposition (ALD) processes. Understanding and controlling the vapor pressure of PDMAT is paramount for achieving uniform, conformal, and high-quality thin films in various applications, particularly in the semiconductor industry. This document consolidates available quantitative data, details experimental methodologies for vapor pressure determination, and presents visual workflows to facilitate a deeper understanding of the subject.

Introduction to PDMAT and its Role in ALD

Pentakis(dimethylamino)tantalum, commonly known as PDMAT (with the chemical formula Ta[N(CH₃)₂]₅), is a solid organometallic precursor widely used in ALD and Chemical Vapor Deposition (CVD) for the deposition of tantalum-based thin films, such as tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅).[1] These films are crucial in the fabrication of microelectronic devices, serving as diffusion barriers for copper interconnects and as high-k dielectric materials in capacitors and memory devices.[1]

The effectiveness of an ALD precursor is highly dependent on its volatility and thermal stability. PDMAT is favored for its "adequate" vapor pressure and good thermal stability within the ALD processing window.[2] It is typically heated in a canister to generate a sufficient vapor pressure for delivery into the ALD reactor.[2] The precise control of this vapor pressure is essential for achieving the self-limiting surface reactions that are characteristic of ALD, ensuring film uniformity and conformality on complex topographies.

It is important to note that while the acronym PDMAT is predominantly used for Pentakis(dimethylamino)tantalum in the ALD community, the chemical Tris(dimethylamino)arsine (As[N(CH₃)₂]₃) is also used in the semiconductor industry, sometimes abbreviated as TDMAAs.[3] This guide will focus exclusively on the tantalum precursor.

Vapor Pressure Data of Pentakis(dimethylamino)tantalum (PDMAT)

| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) | Vapor Pressure (Pa) | Source |

| 20 | 293.15 | < 0.0075 | < 1 | [5][6] |

| 27 | 300.15 | 0.002 | 0.267 | [7] |

| 55 | 328.15 | 0.05 | 6.67 | [7] |

| 100 | 373.15 | 0.01 | 1.33 | [8] |

For successful ALD applications, PDMAT is typically heated to between 50°C and 120°C to achieve a sufficient and stable vapor pressure for delivery to the deposition chamber.[9]

Experimental Protocols for Vapor Pressure Measurement

The accurate determination of the vapor pressure of low-volatility solid precursors like PDMAT requires specialized experimental techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Knudsen Effusion Mass Spectrometry (KEMS).

Thermogravimetric Analysis is a widely used technique to determine the vapor pressure of materials by measuring the rate of mass loss as a function of temperature.[2][10][11] The Langmuir equation, which relates the rate of evaporation to the vapor pressure, is often employed in conjunction with TGA data.[2]

Experimental Workflow for TGA-based Vapor Pressure Measurement:

Caption: Workflow for vapor pressure determination using TGA.

Knudsen Effusion Mass Spectrometry is a high-vacuum technique that provides quantitative thermodynamic and kinetic information about a sample by analyzing its effusing vapor.[3][9][12][13][14][15] It is particularly well-suited for measuring the low vapor pressures of solid precursors like PDMAT.

Experimental Workflow for Knudsen Effusion Mass Spectrometry:

Caption: Workflow for vapor pressure measurement using KEMS.

Logical Relationships in ALD Precursor Delivery

The successful delivery of PDMAT vapor to the ALD reactor is governed by a set of interconnected parameters. The logical relationship between these parameters determines the precursor dose and, ultimately, the film growth rate and quality.

Caption: Key parameters influencing PDMAT delivery in ALD.

Conclusion

The vapor pressure of PDMAT is a fundamental property that dictates its performance as an ALD precursor. This guide has presented the available quantitative data, outlined the sophisticated experimental techniques used for its measurement, and illustrated the logical relationships governing its delivery. For researchers and professionals in thin film deposition, a thorough understanding of these aspects is crucial for process optimization and the development of next-generation electronic devices. Further research to establish a definitive vapor pressure curve for PDMAT over a wide temperature range would be highly beneficial to the ALD community.

References

- 1. argosun.com [argosun.com]

- 2. researchgate.net [researchgate.net]

- 3. Pentakis(dimethylamino)tantalum(V) | 19824-59-0 | Benchchem [benchchem.com]

- 4. PENTAKIS(DIMETHYLAMINO)TANTALUM - Safety Data Sheet [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dockchemicals.com [dockchemicals.com]

- 7. PentaPro Materials [ppmiglobal.com]

- 8. gelest.com [gelest.com]

- 9. Cracking study of pentakis(dimethylamino)tantalum vapors by Knudsen cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Knudsen Effusion MS [massint.co.uk]

- 14. longdom.org [longdom.org]

- 15. electrochem.org [electrochem.org]

Solubility of Pentakis(dimethylamino)tantalum(V) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentakis(dimethylamino)tantalum(V) (PDMAT), a key precursor in modern chemistry and materials science. Understanding its solubility is critical for applications ranging from chemical vapor deposition (CVD) and atomic layer deposition (ALD) to the synthesis of novel tantalum-based compounds. This document compiles available solubility data, details experimental protocols for its determination, and provides visualizations for key processes.

Core Concepts and Properties

Pentakis(dimethylamino)tantalum(V) (CAS No. 19824-59-0) is an organometallic compound with the chemical formula Ta(N(CH₃)₂)₅. It is a solid, often appearing as a yellow to orange crystalline powder, and is known for its high reactivity, particularly its sensitivity to moisture and air. This sensitivity necessitates handling under inert atmosphere conditions to prevent decomposition.

Qualitative Solubility Data

While specific quantitative solubility data for pentakis(dimethylamino)tantalum(V) is not widely available in published literature, qualitative assessments consistently indicate its solubility in a range of common organic solvents. This solubility is a crucial attribute for its use as a precursor in liquid delivery systems for deposition processes. The compound is generally considered insoluble in water, with which it reacts.

Table 1: Qualitative Solubility of Pentakis(dimethylamino)tantalum(V)

| Solvent Class | Specific Solvents | Solubility | Notes |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble[1] | These are common solvents for the synthesis and handling of PDMAT. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | Often used for recrystallization and as a non-polar medium for reactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethereal solvents are frequently used in the synthesis of organometallic compounds due to their coordinating ability. |

| Protic Solvents | Water | Insoluble[1] | Reacts with water, leading to hydrolysis and the formation of tantalum oxides. |

| Polar Aprotic Solvents | Acetonitrile | Data not available | Solubility in polar aprotic solvents is not well-documented and would need experimental verification. |

Experimental Protocol: Determination of Solubility for Air-Sensitive Compounds

The following is a detailed methodology for the gravimetric determination of the solubility of an air- and moisture-sensitive compound like pentakis(dimethylamino)tantalum(V). This protocol must be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

1. Materials and Equipment:

-

Pentakis(dimethylamino)tantalum(V) solid

-

Anhydrous organic solvent of interest (e.g., hexane, toluene)

-

Schlenk flask or glovebox compatible vials

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and cannulas for liquid transfer

-

Inert gas supply (Argon or Nitrogen)

-

Analytical balance (accurate to at least 0.1 mg)

-

Filtration apparatus (e.g., filter cannula or syringe filter)

-

Pre-weighed collection vials

2. Procedure:

-

Preparation: Ensure all glassware is rigorously dried in an oven and subsequently cooled under vacuum. The solvent should be de-gassed and dried over a suitable drying agent.

-

Sample Preparation: Inside a glovebox or on a Schlenk line, add an excess amount of pentakis(dimethylamino)tantalum(V) to a known volume of the anhydrous solvent in a Schlenk flask. The use of excess solute is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the suspension vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the flask.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) gas-tight syringe fitted with a filter to prevent any solid particles from being drawn.

-

Sample Weighing: Transfer the collected supernatant to a pre-weighed, airtight vial. Immediately seal the vial and weigh it to determine the mass of the solution.

-

Solvent Evaporation: Under a gentle stream of inert gas or under vacuum, carefully evaporate the solvent from the vial.

-

Final Weighing: Once all the solvent has been removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved solid and the volume of the solvent used.

3. Safety Precautions:

-

Always handle pentakis(dimethylamino)tantalum(V) in an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Be aware of the flammability of the organic solvents used.

Diagrams and Visualizations

To further clarify the experimental workflow, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols for Pentakis(dimethylamino)tantalum(V) in Atomic Layer Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentakis(dimethylamino)tantalum(V) (PDMAT) is a solid, volatile organometallic precursor widely utilized in Atomic Layer Deposition (ALD) for the precise deposition of high-quality tantalum-based thin films. Its excellent thermal stability and reactivity with various co-reactants make it a preferred choice for fabricating conformal films of tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅) at the nanoscale.[1] These films are critical components in a range of applications, from diffusion barriers in microelectronics to high-k dielectrics in advanced semiconductor devices.[1][2][3] This document provides detailed application notes and experimental protocols for the use of PDMAT in ALD processes.

Precursor Properties and Handling

Proper handling and storage of PDMAT are crucial for successful and safe ALD processes due to its sensitivity to air and moisture.[4]

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Ta[N(CH₃)₂]₅ |

| Molecular Weight | 401.33 g/mol [4] |

| Appearance | Light yellow to orange crystalline solid[3][4] |

| Melting Point | ~100 °C (decomposes) |

| Purity | >99.99% for ALD applications[5] |

Safety and Handling Precautions

PDMAT is a flammable solid that reacts with water to release flammable gases, and it can cause severe skin burns and eye damage.

-

Storage: Store in a tightly sealed, inert gas (e.g., nitrogen or argon) environment, away from heat, sparks, open flames, and moisture.[4][6]

-

Handling: All handling of PDMAT should be performed in an inert atmosphere glovebox. Use appropriate personal protective equipment (PPE), including flame-retardant gloves, a lab coat, and safety goggles.[6]

-

Spills: In case of a spill, do not use water. Use a dry, inert powder (e.g., sand, dry earth) to contain and clean up the spill.

Atomic Layer Deposition Applications

PDMAT is a versatile precursor for the ALD of both conductive and dielectric tantalum-based films. The choice of co-reactant is critical in determining the final film's composition and properties.[7]

Tantalum Nitride (TaN) Deposition

TaN films deposited using PDMAT are excellent candidates for copper diffusion barriers in integrated circuits.[1][5] The ALD process typically involves alternating pulses of PDMAT and a nitrogen source, such as ammonia (B1221849) (NH₃) or monomethylhydrazine (MMH).

Logical Relationship of PDMAT Properties to TaN ALD Process

References

- 1. PDMAT – Pentakis(dimethylamino)tantalum [merckgroup.com]

- 2. sds.strem.com [sds.strem.com]

- 3. strem.com [strem.com]

- 4. PDMAT (Pentakis(dimethylamino)tantalum(V) CAS 19824-59-0 [ereztech.com]

- 5. sst.semiconductor-digest.com [sst.semiconductor-digest.com]

- 6. gelest.com [gelest.com]

- 7. Pentakis(dimethylamino)tantalum(V) | 19824-59-0 | Benchchem [benchchem.com]

Application Notes and Protocols for Tantalum Nitride (TaN) Thin Film Deposition using Pentakis(dimethylamido)tantalum(V) (Ta(NMe2)5)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tantalum nitride (TaN) thin films are of significant interest across various technological fields due to their desirable properties, including high hardness, thermal stability, and excellent diffusion barrier capabilities, particularly for copper interconnects in microelectronics.[1] The deposition of TaN can be achieved through several methods, with Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) being prominent techniques that offer precise control over film thickness and conformality. Pentakis(dimethylamido)tantalum(V) (Ta(NMe2)5), also known as PDMAT, is a widely used metal-organic precursor for these processes. Its chlorine-free nature is advantageous as it prevents potential corrosion of underlying metallic structures.[2] This document provides detailed application notes and protocols for the deposition of TaN thin films using Ta(NMe2)5, focusing on plasma-assisted ALD (PA-ALD) and thermal ALD.

Deposition Techniques

Plasma-Assisted Atomic Layer Deposition (PA-ALD) of TaN

PA-ALD is a cyclic process that utilizes sequential, self-limiting surface reactions to deposit thin films one atomic layer at a time. The use of plasma as a co-reactant allows for lower deposition temperatures compared to thermal processes and can produce highly conductive TaN films.[3]

Experimental Protocol: PA-ALD of TaN

-

Substrate Preparation:

-

Begin with a clean substrate (e.g., Si wafer).

-

Perform a standard cleaning procedure (e.g., RCA clean for Si) to remove organic and inorganic contaminants.

-

Load the substrate into the ALD reactor.

-

-

Precursor and Reactor Setup:

-

Heat the Ta(NMe2)5 precursor to a temperature sufficient to achieve adequate vapor pressure. A typical temperature is 105°C.[2]

-

Maintain the reactor chamber at the desired deposition temperature, for example, between 150°C and 225°C.[3]

-

Set up the plasma source (e.g., inductively coupled plasma - ICP) with the chosen reactant gas, such as H2, N2/H2 mixture, or NH3.[3][4]

-

-

Deposition Cycle:

-

Step 1: Ta(NMe2)5 Pulse: Introduce Ta(NMe2)5 vapor into the reactor chamber for a set duration (e.g., 4 seconds) to allow for the chemisorption of a monolayer of the precursor onto the substrate surface.[3]

-

Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar) to remove any unreacted precursor and gaseous byproducts.

-

Step 3: Plasma Pulse: Introduce the reactant gas (e.g., H2) and ignite the plasma for a specific duration (e.g., 10-30 seconds).[3] The plasma radicals react with the adsorbed precursor layer to form TaN.

-

Step 4: Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts before initiating the next cycle.

-

-

Film Growth:

-

Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5-1 Å/cycle.[2]

-

-

Post-Deposition:

-

Cool down the reactor and unload the coated substrate.

-

Characterize the film properties (e.g., thickness, resistivity, composition, and crystallinity).

-

Logical Workflow for PA-ALD of TaN

Caption: Workflow for Plasma-Assisted ALD of TaN.

Thermal Atomic Layer Deposition of TaN

Thermal ALD relies on thermally driven surface reactions between the precursor and a co-reactant, typically ammonia (B1221849) (NH3) or monomethylhydrazine, to deposit TaN films. This method can produce films with very low impurity levels.

Experimental Protocol: Thermal ALD of TaN

-

Substrate and Reactor Setup:

-

Follow the same substrate preparation and reactor setup steps as in the PA-ALD protocol. The deposition temperature for thermal ALD is generally higher.

-

-

Deposition Cycle:

-

Step 1: Ta(NMe2)5 Pulse: Introduce Ta(NMe2)5 vapor into the reactor.

-

Step 2: Purge 1: Purge the chamber with an inert gas.

-

Step 3: NH3 Pulse: Introduce ammonia (NH3) gas as the co-reactant.

-

Step 4: Purge 2: Purge the chamber with an inert gas.

-

-

Film Growth and Post-Deposition:

-

Repeat the cycle to achieve the desired thickness.

-

Follow the same post-deposition procedures as for PA-ALD.

-

Data Presentation

The properties of the deposited TaN films are highly dependent on the deposition parameters. The following tables summarize key quantitative data from the literature for PA-ALD of TaN using Ta(NMe2)5.

Table 1: PA-ALD TaN Deposition Parameters and Resulting Film Properties

| Parameter | Value | Reference |

| Precursor | Ta(NMe2)5 | [3][4] |

| Deposition Temperature | 150 - 225 °C | [3] |

| Ta(NMe2)5 Pulse Time | 4 s | [3] |

| Reactant Gas | H2 Plasma | [3] |

| Plasma Power | 100 W (ICP) | [3] |

| Plasma Exposure Time | 10 - 30 s | [3] |

| Pressure | 7.5 mTorr | [3] |

Table 2: Influence of Deposition Parameters on TaN Film Resistivity

| Deposition Temperature (°C) | Plasma Exposure Time (s) | Resistivity (μΩ·cm) | Reference |

| 225 | 10 | 1200 | [3] |

| 225 | 30 | 380 | [3] |

| 150 | - | 1300 | [3] |

Note: Longer plasma exposure times lead to a decrease in film resistivity. This is attributed to the material becoming more Ta-rich as the number of Ta atoms deposited per cycle increases while the number of N atoms remains relatively constant.[3]

Film Characteristics and Considerations

-

Composition and Impurities: TaN films deposited using Ta(NMe2)5 can contain oxygen (~15%) and carbon (~10%) impurities.[3] The presence of carbon is a known issue with metal-organic precursors, though PA-ALD with a hydrogen plasma can help to mitigate this.[4][5]

-

Crystallinity and Phases: The deposited TaN films are often cubic.[3] Tantalum nitride can exist in various stable and metastable phases, from conductive TaN to semiconducting Ta3N5.[3] The choice of co-reactant is crucial; for instance, using NH3 in thermal ALD can lead to the formation of Ta3N5, while a strong reducing agent like H2 plasma promotes the formation of conductive TaN.[6]

-

Reaction Mechanisms: During the Ta(NMe2)5 exposure, the reaction product is primarily dimethylamine (B145610) (HNMe2).[3] In PA-ALD with H2 plasma, the plasma is believed to dissociate the adsorbed precursor ligands, leading to the formation of TaN.

Signaling Pathway and Logical Relationships

The logical relationship between deposition parameters and final film properties in PA-ALD can be visualized as a pathway where each process parameter directly influences the film's characteristics.

Logical Pathway from Deposition Parameters to Film Properties

Caption: Influence of parameters on TaN film properties.

Conclusion

The deposition of TaN thin films using Ta(NMe2)5 offers a versatile method for producing films with tailored properties for various applications. PA-ALD with a hydrogen-based plasma is particularly effective for obtaining conductive TaN films at relatively low temperatures. Careful control of deposition parameters such as temperature and plasma exposure time is critical for achieving the desired film resistivity and composition. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the deposition of TaN thin films.

References

- 1. et.tu-dresden.de [et.tu-dresden.de]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. [PDF] Atomic layer deposition of Ta-based thin films: Reactions of alkylamide precursor with various reactants | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for PDMAT Precursor in Copper Diffusion Barriers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fabrication of advanced semiconductor devices, copper has replaced aluminum as the primary interconnect material due to its lower resistivity and higher electromigration resistance.[1] However, copper readily diffuses into surrounding dielectric materials and silicon, which can lead to device failure.[1] To prevent this, a thin, conformal barrier layer is required to encapsulate the copper interconnects. Tantalum nitride (TaN) has emerged as a leading candidate for this diffusion barrier due to its excellent thermal stability, chemical inertness, and ability to prevent copper diffusion.[1][2]

Pentakis(dimethylamino)tantalum, commonly known as PDMAT, is a solid organometallic precursor widely used for the deposition of high-quality TaN thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][3] Its high volatility and thermal stability make it an ideal precursor for these processes, enabling the deposition of highly conformal and uniform barrier layers, even in high-aspect-ratio structures found in sub-22 nm technology nodes.[1][4] This document provides detailed application notes and experimental protocols for the synthesis, purification, and deposition of TaN films using PDMAT as a precursor for copper diffusion barriers.

Data Presentation

The properties of TaN films are highly dependent on the deposition method and parameters. The following tables summarize key quantitative data for TaN films deposited using PDMAT.

Table 1: Properties of PDMAT Precursor

| Property | Value |

| Chemical Formula | Ta[N(CH₃)₂]₅ |

| Molecular Weight | 401.33 g/mol [5] |

| Appearance | Light yellow to orange powder[5] |

| Purity (for semiconductor applications) | >99.99995%[1] |

| Key Impurities to Control | Chlorine (< 5 ppm), Oxygen[1][6] |

Table 2: Deposition Parameters and Film Properties of TaN from PDMAT

| Parameter | Thermal ALD with NH₃ | Plasma-Enhanced ALD (PEALD) with H₂/NH₃ Plasma |

| Deposition Temperature | 200 - 375 °C[7] | 250 - 325 °C[8] |

| Growth Rate per Cycle (GPC) | 0.3 - 0.6 Å/cycle[7] | ~0.8 Å/cycle[9] |

| Resistivity | As low as 70 mΩ·cm[7] | 400 µΩ·cm to 0.044 Ω·cm[8][10] |

| Film Density | ~90% of PEALD TaN[1] | 10.9 - 11.6 g/cm³[8] |

| Conformality | Excellent (>95% in high-aspect-ratio structures)[4] | Excellent (perfect step coverage in 10:1 aspect ratio)[9] |

| Carbon Impurity | Undetectable to low levels[7] | 2 - 6 atomic %[8] |

| Oxygen Impurity | Dependent on precursor purity and reactor conditions | 4 - 11 atomic %[11] |

| Thermal Stability | Effective barrier up to 500 °C for a 3 nm film[8] | Effective barrier up to 800 °C[11] |

Experimental Protocols

Protocol 1: Synthesis of High-Purity PDMAT

This protocol describes the synthesis of PDMAT via the metathesis reaction between tantalum pentachloride (TaCl₅) and a dimethylamide source.

Materials:

-

Tantalum pentachloride (TaCl₅)

-

Butyl magnesium chloride (BuMgCl) in tetrahydrofuran (B95107) (THF) solution[12]

-

Dimethylamine (B145610) (gas)[12]

-

Cocatalyst (e.g., as described in patent literature)[12]

-

Anhydrous, deoxygenated solvents (e.g., THF, pentane (B18724), diethyl ether)[4]

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask with a mechanical stirrer, gas inlet, and condenser

-

Cannula for liquid transfer

-

Filtration apparatus (e.g., filter cannula or Schlenk filter)

-

Sublimation apparatus

-

Crystallization vessel

Procedure:

-

Preparation of Bis(dimethylamino)magnesium:

-

In a dry, inert atmosphere, dissolve butyl magnesium chloride in THF solution in a reaction flask.[12]

-

Add the cocatalyst and stir the mixture.[12]

-

Cool the reaction mixture to between -30 °C and -10 °C.[12]

-

Bubble dimethylamine gas through the solution until the required amount is consumed to form bis(dimethylamino)magnesium.[12]

-

-

Reaction with Tantalum Pentachloride:

-

In a separate flask under an inert atmosphere, prepare a slurry of TaCl₅ in an anhydrous, non-polar solvent (e.g., pentane).

-

Slowly add the prepared bis(dimethylamino)magnesium solution to the TaCl₅ slurry with vigorous stirring.[12] The reaction is exothermic and should be controlled by the addition rate and external cooling if necessary.

-

Allow the reaction to proceed at a controlled temperature (e.g., 5 °C to 30 °C) for 10 to 20 hours.[12]

-

-

Isolation of Crude PDMAT:

-

After the reaction is complete, the precipitated magnesium chloride (MgCl₂) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude PDMAT product.

-

-

Purification of PDMAT:

-

Sublimation: Transfer the crude PDMAT to a sublimation apparatus. Heat the apparatus under high vacuum. The PDMAT will sublime and can be collected on a cold finger or a cooler part of the apparatus, leaving non-volatile impurities behind.[13]

-

Crystallization: Dissolve the sublimed PDMAT in a minimal amount of a suitable hot solvent (e.g., pentane or hexane). Allow the solution to cool slowly to induce crystallization. The purified PDMAT crystals can be collected by filtration and dried under vacuum.[14]

-

Protocol 2: Thermal Atomic Layer Deposition (ALD) of TaN

This protocol outlines the deposition of TaN films using PDMAT and ammonia (B1221849) (NH₃) in a thermal ALD process.

Equipment:

-

ALD reactor with a heated chamber and substrate holder

-

PDMAT precursor canister with heating and vapor delivery system

-

Ammonia (NH₃) gas source with mass flow controller

-

Inert purge gas (e.g., Ar or N₂) source with mass flow controller

-

Vacuum system

Procedure:

-

Substrate Preparation:

-

Load the substrate (e.g., Si wafer with a dielectric layer) into the ALD reactor.

-

Heat the substrate to the desired deposition temperature, typically in the range of 200-300 °C.[7]

-

-

ALD Cycle: The ALD process consists of a sequence of self-limiting surface reactions repeated for the desired number of cycles to achieve the target film thickness.

-

Step 1: PDMAT Pulse: Introduce PDMAT vapor into the reactor chamber for a specific pulse time (e.g., 0.5 - 2.0 seconds). The PDMAT molecules will chemisorb onto the substrate surface.

-

Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) for a defined time (e.g., 5 - 15 seconds) to remove any unreacted PDMAT and gaseous byproducts.[15]

-

Step 3: Ammonia (NH₃) Pulse: Introduce ammonia gas into the reactor for a specific pulse time (e.g., 1.0 - 5.0 seconds). The NH₃ will react with the surface-adsorbed PDMAT precursor to form a layer of TaN.

-

Step 4: Purge: Purge the reactor again with the inert gas to remove unreacted ammonia and reaction byproducts.

-

-

Deposition Completion: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.3-0.6 Å.[7]

Protocol 3: Plasma-Enhanced Atomic Layer Deposition (PEALD) of TaN

This protocol describes the deposition of TaN films using PDMAT and a hydrogen (H₂) or ammonia (NH₃) plasma.

Equipment:

-

PEALD reactor with a plasma source (e.g., inductively coupled or capacitively coupled plasma)

-

All other equipment as listed in Protocol 2.

Procedure:

-

Substrate Preparation: Same as in the thermal ALD protocol. The typical deposition temperature for PEALD is in the range of 250-325 °C.[8]

-

PEALD Cycle:

-

Step 1: PDMAT Pulse: Introduce PDMAT vapor into the reactor chamber (same as thermal ALD).

-

Step 2: Purge: Purge the reactor with an inert gas.

-

Step 3: Plasma Exposure: Introduce the reactant gas (e.g., H₂ or NH₃) into the reactor and ignite the plasma for a specific duration (e.g., 5 - 30 seconds). The plasma-generated radicals will react with the surface-adsorbed precursor to form TaN.

-

Step 4: Purge: Purge the reactor to remove unreacted species and byproducts.

-

-

Deposition Completion: Repeat the PEALD cycle to achieve the desired film thickness. The GPC for PEALD is typically higher than for thermal ALD, around 0.8 Å/cycle.[9]

Visualizations

Caption: Synthesis workflow for high-purity PDMAT.

Caption: A typical ALD cycle for TaN deposition.

Caption: Overall experimental workflow.

References

- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]

- 2. researchgate.net [researchgate.net]

- 3. Pentakis(dimethylamino)tantalum(PDMAT) | Benchchem [benchchem.com]

- 4. Buy Pentakis(dimethylamino)tantalum(PDMAT) [smolecule.com]

- 5. PDMAT (Pentakis(dimethylamino)tantalum(V) CAS 19824-59-0 [ereztech.com]

- 6. US20050189072A1 - Method and apparatus of generating PDMAT precursor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Chinese Journal of Materials Research [cjmr.org]

- 9. [PDF] Plasma-Enhanced Atomic Layer Deposition of Ta-N Thin Films | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation method of pentakis(dimethylamino) tantalum - Eureka | Patsnap [eureka.patsnap.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) of Tantalum Nitride (TaN) with PDMAT

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the deposition of Tantalum Nitride (TaN) thin films using Plasma-Enhanced Atomic Layer Deposition (PEALD) with the metalorganic precursor Pentakis(dimethylamino)tantalum (PDMAT). These notes are intended to guide researchers in understanding the process, its parameters, and the properties of the resulting films, which are crucial for applications such as diffusion barriers in microelectronics.

Introduction to PEALD of TaN

Plasma-Enhanced Atomic Layer Deposition (PEALD) is an advanced thin film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. For Tantalum Nitride (TaN), PEALD offers significant advantages over thermal ALD and physical vapor deposition (PVD) methods, including lower deposition temperatures, higher film densities, and improved electrical properties.[1][2] The use of plasma enhances the reactivity of the co-reactant, enabling more efficient removal of precursor ligands and resulting in purer films.[3]

PDMAT (Pentakis(dimethylamino)tantalum) is a commonly used metalorganic precursor for the ALD of TaN due to its suitable volatility and thermal stability.[4] In the PEALD process, sequential, self-limiting surface reactions between PDMAT and a plasma-activated co-reactant, typically a mixture of hydrogen (H₂) and nitrogen (N₂) or ammonia (B1221849) (NH₃), lead to the layer-by-layer growth of a TaN film.[4]

Key Advantages of PEALD-grown TaN Films

Compared to thermal ALD, PEALD of TaN offers:

-

Higher Density: PEALD TaN films exhibit densities in the range of 9.1–13 g/cm³, significantly higher than the ~9 g/cm³ for thermally deposited films.[1][5]

-

Lower Resistivity: The electrical resistivity of PEALD TaN is substantially lower, typically between 200-500 μΩ-cm, compared to over 1000 μΩ-cm for thermal ALD TaN.[1]

-

Reduced Impurities: The plasma process is more effective at breaking down the precursor ligands, leading to lower carbon and oxygen impurity levels, often around 3-4%.[5]

-

Superior Barrier Properties: PEALD TaN films demonstrate excellent performance as copper diffusion barriers, even at very low thicknesses (e.g., 2 nm).[5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for PEALD of TaN films using various precursors, with a focus on PDMAT where available.

Table 1: Comparison of PEALD and Thermal ALD TaN Film Properties

| Property | PEALD TaN | Thermal ALD TaN | PVD TaN |

| Precursor | PDMAT, TBTDET, PEMAT | PDMAT, TBTDET, PEMAT | - |

| Density (g/cm³) | 9.1 - 13[1][5] | ~9[1] | ~15.0[4] |

| Resistivity (μΩ-cm) | 200 - 500[1] | > 1000[1] | ~250[4] |

| Carbon Impurity (%) | ~3[5] | 8 - 10[5] | - |

| Oxygen Impurity (%) | ~4[5] | ~11[5] | - |

Table 2: Process Parameters for PEALD of TaN

| Parameter | Typical Range | Notes |

| Precursor | PDMAT | Other precursors include TBTDET, PEMAT, TaCl₅. |

| Co-reactant | H₂/N₂ plasma, NH₃ plasma[4] | H₂ plasma acts as a reducing agent.[2] |

| Deposition Temp. (°C) | 150 - 350[5][6] | An ALD window is typically observed between 250-300 °C.[1] |

| Growth Rate (Å/cycle) | 0.24 - 0.8[2][5][7] | Dependent on precursor, plasma conditions, and temperature. |

| Plasma Power (W) | Varies with reactor geometry | Higher power can improve film crystallinity and density.[2] |

Experimental Protocols

This section outlines a general protocol for the PEALD of TaN using PDMAT. The specific timings and parameters will need to be optimized for the particular ALD reactor being used.

Substrate Preparation

-

Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers).

-

Load the substrate into the ALD reactor load-lock and transfer it to the process chamber.

-

Heat the substrate to the desired deposition temperature (e.g., 250 °C) and allow it to stabilize.

PEALD Cycle

The PEALD process consists of a sequence of four steps, which are repeated to grow the film to the desired thickness.

-

PDMAT Pulse: Introduce PDMAT vapor into the chamber for a specific time (e.g., 0.5 - 2.0 seconds). The PDMAT molecules will adsorb and react with the substrate surface in a self-limiting manner.

-

Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted PDMAT and gaseous byproducts.

-

Plasma Exposure: Introduce the co-reactant gas (e.g., a mixture of H₂ and N₂) and ignite the plasma for a set duration (e.g., 5 - 20 seconds). The plasma species react with the adsorbed PDMAT layer to form TaN and volatile byproducts.

-

Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts and any remaining reactive species before the next cycle.

Repeat this four-step cycle until the target film thickness is achieved.

Visualizations

PEALD Experimental Workflow

Caption: Workflow for the PEALD of TaN.

Proposed PEALD Reaction Mechanism

Caption: Proposed surface reaction mechanism for PEALD of TaN.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PPT - PEALD for TaN deposition PowerPoint Presentation, free download - ID:5553252 [slideserve.com]

Application Notes and Protocols: A Comparative Study of Bubbler and Vapor Draw Delivery of PDMAT for Atomic Layer Deposition (ALD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentakis(dimethylamido)tantalum (PDMAT) is a crucial precursor in the Atomic Layer Deposition (ALD) of tantalum-based thin films, such as tantalum nitride (TaN), which are vital as diffusion barriers in microelectronics.[1][2] The reliable and repeatable delivery of this low-volatility solid precursor to the ALD reactor is paramount for achieving high-quality, uniform films. Two primary methods for delivering solid precursors like PDMAT are the bubbler and vapor draw techniques. This document provides a detailed comparison of these two methods, including their principles of operation, advantages, and disadvantages, supplemented with experimental protocols and quantitative data where available.

Principles of Operation

Bubbler Delivery

In a bubbler system for a solid precursor, an inert carrier gas (e.g., Argon or Nitrogen) is passed through or over the heated solid PDMAT.[3][4] The carrier gas becomes saturated or partially saturated with the PDMAT vapor and transports it to the ALD chamber. To enhance sublimation and ensure consistent vapor pressure, the bubbler vessel is heated.[5] The efficiency of precursor pick-up depends on the carrier gas flow rate, the temperature of the bubbler, the total pressure in the bubbler, and the surface area of the solid precursor.[3] For solid precursors, specialized bubbler designs may be employed to ensure the carrier gas has sufficient interaction with the solid material for consistent vapor delivery.[6]

Vapor Draw Delivery

Vapor draw delivery, also known as direct vapor draw, relies on heating the solid PDMAT in a vessel to increase its vapor pressure.[3][7] The precursor vapor is then drawn directly into the ALD reactor, often assisted by a carrier gas that is mixed with the precursor vapor downstream of the vessel.[4] Unlike a traditional bubbler, the carrier gas does not flow through the precursor material itself.[4] The delivery rate is primarily controlled by the precursor temperature, the pressure difference between the vessel and the reactor, and the conductance of the delivery lines.

Comparative Analysis: Bubbler vs. Vapor Draw for PDMAT

| Feature | Bubbler Delivery | Vapor Draw Delivery |

| Principle | Carrier gas flows through/over heated solid precursor to pick up vapor.[3] | Heated solid precursor sublimes, and vapor is drawn into the reactor.[3] |

| Control Parameters | Bubbler temperature, carrier gas flow rate, total pressure.[3] | Precursor temperature, vessel pressure, downstream pressure.[8] |

| Precursor Utilization | Can be less efficient, with potential for channeling of the carrier gas through the solid, leading to incomplete utilization. | Generally offers higher precursor utilization as the entire headspace is filled with vapor.[9] |

| Delivery Rate Control | Can be more challenging to achieve stable and repeatable delivery, especially with solids, due to changes in the precursor's surface area over time.[4] | Offers more stable and reproducible delivery, as it primarily depends on temperature and pressure control.[8] |

| System Complexity | Can be simpler in concept, but specialized designs are needed for solids to ensure good gas-solid interaction.[6] | The vessel and heating system can be more sophisticated to ensure uniform temperature.[9] |

| Potential Issues | Channeling, inconsistent saturation of the carrier gas, particle generation. | Precursor decomposition at higher temperatures, condensation in cooler spots of the delivery line.[8] |

Quantitative Data

Direct comparative quantitative data for PDMAT delivery via bubbler versus vapor draw is limited in publicly available literature. However, extensive studies on vapor draw delivery of PDMAT provide valuable insights into typical process parameters.

Table 1: Typical Process Parameters for PDMAT Vapor Draw Delivery

| Parameter | Value | Reference |

| PDMAT Temperature | 68 - 78 °C | [8] |

| Carrier Gas (Ar) Flow Rate | 0.7 - 1.4 L/min | [8] |

| Vessel Headspace Pressure | 2 - 7.5 kPa | [8] |

| Injection Time | ≤ 4 s | [8] |

Note: The performance of a bubbler system would be highly dependent on its specific design for solid precursors.

Experimental Protocols